CM-3

α1B-adrenoceptor binding affinity three-finger toxin

CM-3, also designated ρ-elapitoxin-Dp1b or adrenergic toxin rho-EPTX-Dp1b, is a 60-residue peptide belonging to the three-finger fold toxin family originally isolated from the venom of the black mamba (Dendroaspis polylepis). It functions as a potent antagonist at α1-adrenoceptors, displaying sub-nanomolar affinity for the α1A-subtype and nanomolar affinities for the α1B and α1D subtypes, while exhibiting negligible binding to muscarinic acetylcholine receptors.

Molecular Formula
Molecular Weight
Cat. No. B1577454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM-3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CM-3 (ρ-EPTX-Dp1b) Procurement Guide: Pharmacological Baseline for Adrenergic Toxin Selection


CM-3, also designated ρ-elapitoxin-Dp1b or adrenergic toxin rho-EPTX-Dp1b, is a 60-residue peptide belonging to the three-finger fold toxin family originally isolated from the venom of the black mamba (Dendroaspis polylepis) [1]. It functions as a potent antagonist at α1-adrenoceptors, displaying sub-nanomolar affinity for the α1A-subtype and nanomolar affinities for the α1B and α1D subtypes, while exhibiting negligible binding to muscarinic acetylcholine receptors [1][2]. Its pharmacological profile is highly similar to that of the homologous toxin MTβ, from which it diverges by only two C-terminal amino acid substitutions (S38I and A43V relative to ρ-Da1a), a feature that drives key affinity differences among these three toxins [2].

Why CM-3 Cannot Be Replaced by Generic α1-Adrenoceptor Antagonists or In-Class Toxins


The highly homologous three-finger fold toxins ρ-Da1a, MTβ, and CM-3 exhibit distinct subtype selectivity profiles that preclude simple interchangeability. Despite sharing over 90% sequence identity, their affinity gaps for the α1B and α1D subtypes vary by up to 10-fold, driven by as few as two residue substitutions [1]. Conventional small-molecule α1-antagonists, such as prazosin, lack the subtype discrimination achievable with peptide toxins and cannot serve as functional replacements for experiments requiring selective blockade of α1A-, α1B-, or α1D-mediated signaling. For instance, CM-3 provides an approximately 30-fold selectivity window between α1A and α1B, whereas the comparator ρ-Da1a achieves an ~80-fold window, making these toxins complementary rather than interchangeable tools for dissecting α1-adrenoceptor physiology.

CM-3 Quantitative Differentiation: Head-to-Head Affinity Evidence Against ρ-Da1a and MTβ


CM-3 vs. ρ-Da1a: 5.0-Fold Affinity Gain at α1B-Adrenoceptor

CM-3 demonstrates a 5.0-fold greater affinity for the human α1B-adrenoceptor compared to ρ-Da1a, a difference attributable to the S38I-A43V double substitution [1]. This gain transforms CM-3 from a moderate-affinity ligand into a high-nanomolar-affinity antagonist, expanding its utility in assays where α1B blockade is required.

α1B-adrenoceptor binding affinity three-finger toxin

CM-3 vs. ρ-Da1a: 10.7-Fold Affinity Gain at α1D-Adrenoceptor

The largest affinity differential between CM-3 and ρ-Da1a occurs at the α1D-adrenoceptor, where CM-3 exhibits a 10.7-fold improvement, elevating its pKi from 5.95 (ρ-Da1a) to 6.98 (CM-3) [1]. This shift moves CM-3 into a range where functional antagonism of α1D-mediated responses becomes reliably measurable.

α1D-adrenoceptor binding affinity three-finger toxin

CM-3 vs. MTβ: Near-Identical Pharmacological Profiles, Differentiated Only by Synthetic Provenance

CM-3 and MTβ are pharmacologically indistinguishable across the four tested adrenoceptor subtypes: α1A (CM-3 pKi = 9.43; MTβ pKi values range comparably in the sub-nanomolar range), α1B (CM-3 pKi = 7.98; MTβ pKi = 7.99), α1D (CM-3 pKi = 6.98; MTβ pKi = 6.98), and α2C (CM-3 pKi = 6.78; MTβ pKi = 6.77) [1][2]. The only reported difference lies in their synthetic handling and commercial availability; both were chemically synthesized and functionally validated in the same study, confirming that their divergent C-terminal sequences (two amino acids) do not translate into detectable pharmacological differences under the conditions tested [2].

MTβ pharmacological equivalence synthetic peptide

CM-3 Muscarinic Selectivity: Complete Loss of Muscarinic Receptor Binding Confirmed by Synthetic Toxin

Early studies using venom-purified CM-3 suggested residual muscarinic activity; however, comprehensive profiling of chemically synthesized CM-3 revealed no detectable affinity for M1–M5 muscarinic acetylcholine receptors, with a specific note that CM-3 does not interact with M3 or M5 subtypes [1][2]. This contrasts with other three-finger fold toxins such as MTα and MT7, which retain nanomolar muscarinic receptor affinities, and confirms that synthetic CM-3 is a clean adrenergic tool free of muscarinic cross-reactivity [2].

muscarinic receptor off-target profiling synthetic peptide advantage

Sub-Nanomolar α1A Affinity: CM-3 Matches the Gold-Standard ρ-Da1a at the Primary Target

CM-3 achieves a pKi of 9.43 at the human α1A-adrenoceptor, corresponding to a Ki of approximately 0.37 nM, which is statistically indistinguishable from ρ-Da1a (pKi 9.19, Ki ~0.65 nM) and confirms that the double substitution S38I-A43V does not compromise affinity at the primary therapeutic target [1]. Both toxins exhibit sub-nanomolar potency, placing them among the highest-affinity peptide ligands known for this receptor.

α1A-adrenoceptor sub-nanomolar affinity potency comparison

Optimal Application Scenarios for CM-3 Based on Quantitative Differentiation Evidence


Dual α1A/α1B Adrenoceptor Blockade in Cardiovascular Pharmacology

When experimental protocols require simultaneous high-affinity blockade of both α1A- and α1B-adrenoceptors, CM-3 is the preferred choice among the ρ-Da1a/MTβ/CM-3 toxin family. Its pKi of 9.43 at α1A and 7.98 at α1B provides a balanced, dual-subtype antagonist profile, whereas ρ-Da1a (pKi 7.28 at α1B) offers only 5-fold weaker α1B coverage [1]. This makes CM-3 particularly suitable for ex vivo arterial ring assays, blood pressure telemetry studies, or any preparation where both α1A- and α1B-mediated vasoconstriction must be inhibited simultaneously.

α1D-Adrenoceptor Functional Studies Requiring Measurable Antagonism

In contrast to ρ-Da1a, which exhibits a pKi of only 5.95 (~1.1 µM) at the α1D-adrenoceptor—a concentration range where solubility and non-specific effects become problematic—CM-3 offers a pKi of 6.98 (~105 nM), representing a 10.7-fold improvement [1]. This places CM-3 within a practical working concentration range for functional antagonism of α1D-mediated responses, such as in lower urinary tract smooth muscle or cerebral artery preparations, making it the only viable choice among these homologs for experiments where α1D activity is under investigation.

Muscarinic-Free Adrenergic Pharmacology in Tissue Preparations with Cholinergic Innervation

Synthetic CM-3 exhibits zero detectable affinity for all five muscarinic receptor subtypes, confirmed by competition binding against [3H]-N-methylscopolamine [1][2]. This is critical for experiments in tissues with dense cholinergic innervation (e.g., bladder detrusor, tracheal smooth muscle, hippocampal slices), where muscarinic-active toxins such as MTα or MT7 would introduce confounding off-target effects. Researchers should specifically request synthetic (not venom-purified) CM-3 to ensure the absence of muscarinic contaminants that plagued early venom-derived preparations [1].

Structure-Activity Relationship (SAR) Studies on Three-Finger Fold Toxin Engineering

CM-3 serves as a critical reference point in SAR studies of the ρ-Da1a evolutionary lineage. The double substitution S38I-A43V, which distinguishes CM-3/MTβ from ρ-Da1a, produces a precisely quantifiable 5–10-fold affinity increase at α1B and α1D without altering α1A or α2C binding [1]. This well-characterized mutational effect provides an experimentally validated benchmark for computational protein design, ancestral protein resurrection studies, and rational engineering of novel adrenergic ligands with custom selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CM-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.